molecular formula C13H17N B14128588 N-cyclohex-2-en-1-yl-N-methylaniline

N-cyclohex-2-en-1-yl-N-methylaniline

Cat. No.: B14128588
M. Wt: 187.28 g/mol
InChI Key: WNQXNGXMOZMNCC-UHFFFAOYSA-N
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Description

N-cyclohex-2-en-1-yl-N-methylaniline is an organic compound with the molecular formula C13H17N It is characterized by a cyclohexene ring attached to an aniline moiety, where the nitrogen atom is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-2-en-1-yl-N-methylaniline typically involves the reaction of cyclohex-2-en-1-ylamine with methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the methyl iodide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to neutralize the hydrogen iodide formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-2-en-1-yl-N-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

Scientific Research Applications

N-cyclohex-2-en-1-yl-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohex-2-en-1-yl-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohex-2-en-1-yl-N-methylaniline is unique due to its specific substitution pattern and the presence of both a cyclohexene ring and a methyl-substituted aniline moiety.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-N-methylaniline

InChI

InChI=1S/C13H17N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-6,8-10,13H,3,7,11H2,1H3

InChI Key

WNQXNGXMOZMNCC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC=C1)C2=CC=CC=C2

Origin of Product

United States

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